molecular formula C7H13IO3 B6275724 2-(iodomethyl)-4,4-dimethoxyoxolane CAS No. 2763760-30-9

2-(iodomethyl)-4,4-dimethoxyoxolane

Cat. No.: B6275724
CAS No.: 2763760-30-9
M. Wt: 272.1
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Description

2-(Iodomethyl)-4,4-dimethoxyoxolane is an organic compound characterized by the presence of an iodomethyl group attached to a dimethoxyoxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iodomethyl)-4,4-dimethoxyoxolane typically involves the iodination of a suitable precursor. One common method is the reaction of 4,4-dimethoxyoxolane with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature. The product is then purified by standard techniques such as distillation or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-4,4-dimethoxyoxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or ketones, depending on the reaction conditions and reagents used.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. These reactions often require acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Products include aldehydes and ketones.

    Reduction: The primary product is the corresponding methyl derivative.

Scientific Research Applications

2-(Iodomethyl)-4,4-dimethoxyoxolane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other materials with unique properties.

    Biological Studies: The compound is used in the study of biochemical pathways and the development of diagnostic tools.

Mechanism of Action

The mechanism of action of 2-(iodomethyl)-4,4-dimethoxyoxolane depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new bonds. In medicinal chemistry, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-4,4-dimethoxyoxolane
  • 2-(Chloromethyl)-4,4-dimethoxyoxolane
  • 2-(Fluoromethyl)-4,4-dimethoxyoxolane

Uniqueness

2-(Iodomethyl)-4,4-dimethoxyoxolane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

2763760-30-9

Molecular Formula

C7H13IO3

Molecular Weight

272.1

Purity

95

Origin of Product

United States

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